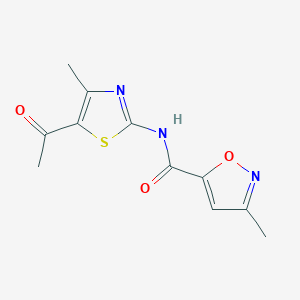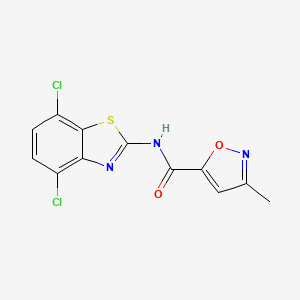![molecular formula C14H14N4O4S2 B6498529 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946319-73-9](/img/structure/B6498529.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide” is a chemical compound with a molecular formula of C18H19N3O3S2 . It has a molecular weight of 389.5 g/mol .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of dimethylsulfamoyl chloride . This reagent is widely used in the synthesis of a medicinally important class of compounds, sulfonamides . It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring substituted with a dimethylsulfamoyl group and a 3-methyl-1,2-oxazole-5-carboxamide group . The InChI string of the compound isInChI=1S/C18H19N3O3S2/c1-4-12-5-7-13 (8-6-12)17 (22)20-18-19-15-10-9-14 (11-16 (15)25-18)26 (23,24)21 (2)3/h5-11H,4H2,1-3H3, (H,19,20,22) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.5 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor count and six hydrogen bond acceptor counts . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 389.08678382 g/mol . The topological polar surface area is 116 Ų . The heavy atom count is 26 . The complexity of the compound is 597 .Scientific Research Applications
- F5002-0380 has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor growth inhibition, apoptosis induction, and cell cycle regulation. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for cancer therapy .
- Acetylcholinesterase (AChE) inhibitors play a crucial role in treating neurodegenerative disorders such as Alzheimer’s disease. F5002-0380 has demonstrated AChE inhibitory activity, suggesting its relevance in enhancing cholinergic neurotransmission and potentially mitigating cognitive decline .
- F5002-0380 belongs to the sulfonamide class of compounds. Sulfonamides are widely used in medicinal chemistry due to their antibacterial, antifungal, and antiviral properties. Researchers have explored the synthesis of novel sulfonamides using F5002-0380 as a building block .
- F5002-0380 participates in esterification/amidation reactions between carboxylic acids and alcohols/amines. For instance, it has been employed in the synthesis of coumaperine, a natural product with potential biological activities. This application highlights the compound’s versatility in organic synthesis .
- Researchers have utilized F5002-0380 as a scaffold for designing and synthesizing new chemical entities. By modifying its structure, they aim to create derivatives with improved pharmacological properties, such as enhanced bioavailability, selectivity, and efficacy .
- F5002-0380 serves as a starting point for drug discovery programs. Scientists explore its structure-activity relationships (SAR) to identify key functional groups responsible for biological activity. By optimizing these features, they aim to develop potent and safe drug candidates .
Anticancer Agents
Acetylcholinesterase Inhibitors
Sulfonamide Derivatives
Coumaperine Synthesis
Medicinal Chemistry Scaffold
Drug Discovery and Lead Optimization
Keep in mind that scientific research is dynamic, and new findings may emerge over time. For the most up-to-date information, consider referring to scholarly literature or specialized databases . 🌟
properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-8-6-11(22-17-8)13(19)16-14-15-10-5-4-9(7-12(10)23-14)24(20,21)18(2)3/h4-7H,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNABJWSXJDXBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)

![3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498476.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)

![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498506.png)
![3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498514.png)



![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498535.png)
![N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498546.png)